![molecular formula C12H13NO2 B13455345 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-azabicyclo[211]hexane-1-carboxylic acid is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through various methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to bicyclo[2.1.1]hexanes with distinct substitution patterns .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions can vary depending on the desired product and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique bicyclic structure of the compound allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
- 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-Fluoro-2-azabicyclo[2.1.1]hexane hydrochloride
- 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
These compounds share similar bicyclic structures but differ in their functional groups and substitution patterns The presence of the phenyl group in 4-Phenyl-2-azabicyclo[21
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-10(15)12-6-11(7-12,8-13-12)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,14,15) |
Clé InChI |
ICVIZUAUURPPSU-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(NC2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


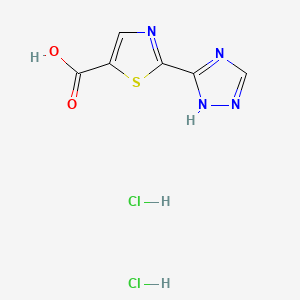
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
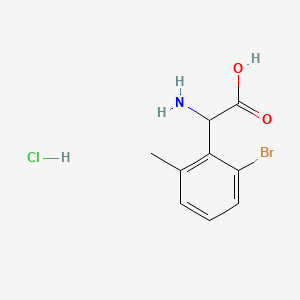
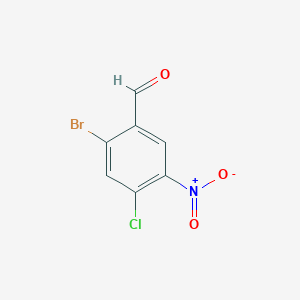
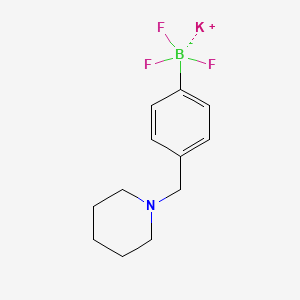
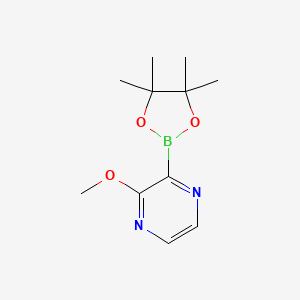

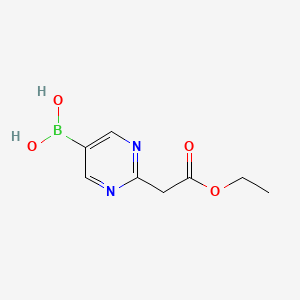

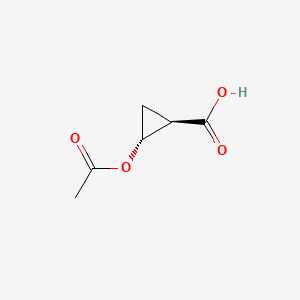
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
amine hydrochloride](/img/structure/B13455350.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
